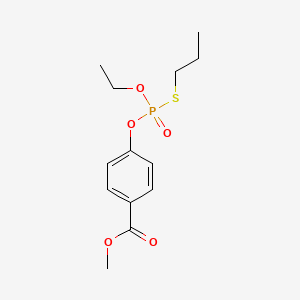
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is an organic compound with the molecular formula C13H19O5PS. This compound is known for its unique structure, which includes an ethoxy group, a propylthio group, and a phosphinyl group attached to a benzoic acid methyl ester core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:
Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl benzoate.
Phosphinylation: The methyl benzoate is then reacted with a phosphinylating agent, such as diethyl phosphite, under controlled conditions to introduce the phosphinyl group.
Thioether Formation: The resulting intermediate is treated with propylthiol in the presence of a base to form the propylthio group.
Ethoxylation: Finally, the compound is ethoxylated using ethyl iodide and a base to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propylthio groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing prodrugs and targeted delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The phosphinyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethoxy-, ethyl ester: Similar structure but lacks the propylthio and phosphinyl groups.
Benzoic acid, 4-methyl-, methyl ester: Similar ester core but different substituents.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of the ethoxy and propylthio groups.
Uniqueness
4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is unique due to the presence of the phosphinyl group, which imparts distinct chemical reactivity and biological activity. The combination of ethoxy, propylthio, and phosphinyl groups in a single molecule makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
41082-40-0 |
|---|---|
Molecular Formula |
C13H19O5PS |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
methyl 4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C13H19O5PS/c1-4-10-20-19(15,17-5-2)18-12-8-6-11(7-9-12)13(14)16-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
CIZOWECVNWOCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


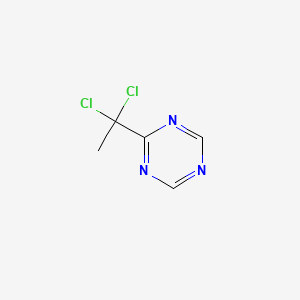
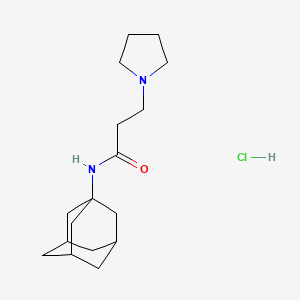
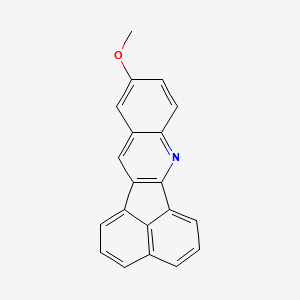
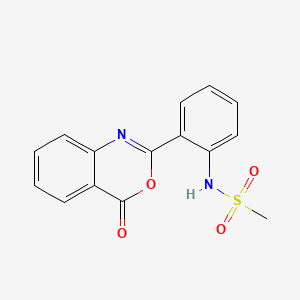
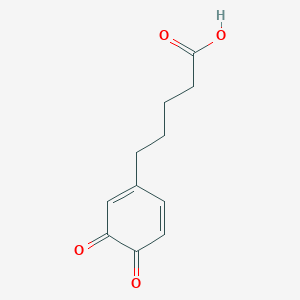
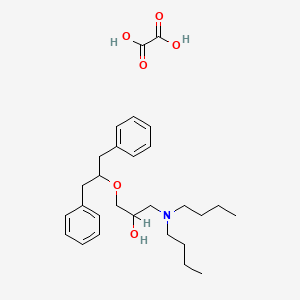
![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
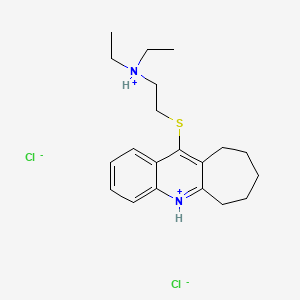
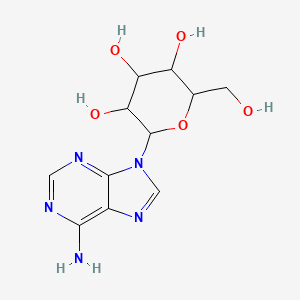
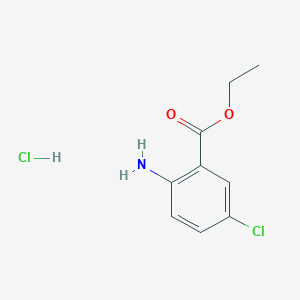
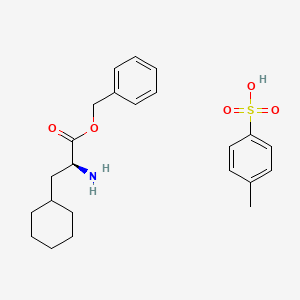
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)

